molecular formula C8H8FNO B2378577 5-Fluoro-2-(prop-2-en-1-yloxy)pyridine CAS No. 2166640-24-8

5-Fluoro-2-(prop-2-en-1-yloxy)pyridine

Cat. No.: B2378577
CAS No.: 2166640-24-8
M. Wt: 153.156
InChI Key: WTIADHFJAQKNLU-UHFFFAOYSA-N
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Description

5-Fluoro-2-(prop-2-en-1-yloxy)pyridine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry, agrochemicals, and materials science .

Scientific Research Applications

5-Fluoro-2-(prop-2-en-1-yloxy)pyridine has several applications in scientific research:

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(prop-2-en-1-yloxy)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(prop-2-en-1-yloxy)pyridine is largely dependent on its application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or modulating receptor activity. The fluorine atom’s strong electron-withdrawing effect can enhance the compound’s binding affinity to its molecular targets, thereby increasing its potency .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoropyridine
  • 3-Fluoropyridine
  • 4-Fluoropyridine
  • 5-Fluoro-2-methoxypyridine

Uniqueness

5-Fluoro-2-(prop-2-en-1-yloxy)pyridine is unique due to the presence of both a fluorine atom and a prop-2-en-1-yloxy group. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications .

Properties

IUPAC Name

5-fluoro-2-prop-2-enoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO/c1-2-5-11-8-4-3-7(9)6-10-8/h2-4,6H,1,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTIADHFJAQKNLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=NC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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